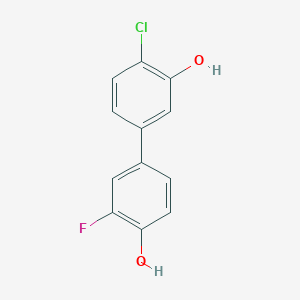
5-(2-Formylthiophen-4-yl)-2-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% (hereafter referred to as 5-FTCP-95%) is an organic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. It is a derivative of 2-chlorophenol, a phenolic compound, and has a molecular weight of approximately 246.59 g/mol. The compound has a yellowish-green appearance and is soluble in both water and organic solvents. 5-FTCP-95% has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology, due to its unique properties.
作用機序
The exact mechanism of action of 5-FTCP-95% is still not fully understood. However, it is believed that the compound acts as a substrate for certain enzymes, such as cytochrome P450, and that it can be metabolized by these enzymes to form various metabolites. These metabolites are thought to be responsible for the various physiological and biochemical effects observed when the compound is administered.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FTCP-95% have been studied extensively in recent years. It has been shown to have a variety of effects on the body, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial activities. Additionally, the compound has been shown to have a significant effect on the metabolism of certain drugs and pharmaceuticals, as well as on the activity of certain enzymes.
実験室実験の利点と制限
The use of 5-FTCP-95% in laboratory experiments has a number of advantages and limitations. On the one hand, the compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of laboratory experiments. On the other hand, the compound is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, the compound is potentially toxic and should be handled with care.
将来の方向性
The potential applications of 5-FTCP-95% are vast and there are a number of future directions that could be explored. For example, further research could be done to explore the compound’s potential as an anti-cancer drug or to evaluate its potential as an anti-inflammatory agent. Additionally, further research could be done to further understand the compound’s mechanism of action and to explore its potential as an enzyme inhibitor. Additionally, further research could be done to explore the compound’s potential as a drug delivery system or to evaluate its potential as an antioxidant. Finally, further research could be done to explore the compound’s potential as a pesticide or to evaluate its potential as an anti-microbial agent.
合成法
The synthesis of 5-FTCP-95% is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of 2-chlorophenol with formaldehyde in the presence of a base, such as sodium hydroxide, to form a phenol-formaldehyde condensate. This condensate is then reacted with thiophene in the presence of an acid catalyst, such as sulfuric acid, to yield 5-FTCP-95%.
科学的研究の応用
5-FTCP-95% has been used in a variety of scientific research applications. It has been used in the synthesis of new organic compounds and materials, as well as in the synthesis of drugs and pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. Additionally, 5-FTCP-95% has been used in the study of the mechanisms of action of various drugs and pharmaceuticals, as well as in the study of the biochemical and physiological effects of these compounds.
特性
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-10-2-1-7(4-11(10)14)8-3-9(5-13)15-6-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKSZBQFGYCWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685919 |
Source


|
| Record name | 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261955-51-4 |
Source


|
| Record name | 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














